molecular formula C23H27NO5S B12743088 Thiomorpholine, 4-(4-(4,5-dimethoxy-3,6-dioxo-2-methyl-1,4-cyclohexadien-1-yl)-1-oxo-4-phenylbutyl)- CAS No. 111885-17-7

Thiomorpholine, 4-(4-(4,5-dimethoxy-3,6-dioxo-2-methyl-1,4-cyclohexadien-1-yl)-1-oxo-4-phenylbutyl)-

Cat. No.: B12743088
CAS No.: 111885-17-7
M. Wt: 429.5 g/mol
InChI Key: IZTSBBOZJVITSZ-UHFFFAOYSA-N
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Description

Thiomorpholine, 4-(4-(4,5-dimethoxy-3,6-dioxo-2-methyl-1,4-cyclohexadien-1-yl)-1-oxo-4-phenylbutyl)- is a complex organic compound that features a thiomorpholine ring and a substituted cyclohexadienone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials might include thiomorpholine and various substituted benzene derivatives. Key steps could involve:

    Formation of the thiomorpholine ring: This might be achieved through cyclization reactions.

    Substitution reactions: Introducing the 4,5-dimethoxy-3,6-dioxo-2-methyl-1,4-cyclohexadien-1-yl group.

    Coupling reactions: Attaching the 1-oxo-4-phenylbutyl group.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for scalability, including the use of catalysts, solvents, and reaction conditions that maximize yield and purity while minimizing cost and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the cyclohexadienone moiety.

    Reduction: Reduction reactions could target the carbonyl groups.

    Substitution: Various substitution reactions might occur, especially on the aromatic ring.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, it might be investigated for its potential as a pharmaceutical agent, particularly if it exhibits bioactivity such as antimicrobial or anticancer properties.

Medicine

If the compound shows promising biological activity, it could be developed into a drug candidate for treating various diseases.

Industry

In industry, it might be used in the synthesis of advanced materials or as a specialty chemical in various applications.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent substrate binding. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Thiomorpholine derivatives: Other compounds with a thiomorpholine ring.

    Cyclohexadienone derivatives: Compounds with similar substituted cyclohexadienone moieties.

Uniqueness

This compound’s uniqueness might lie in its specific substitution pattern and the combination of functional groups, which could confer unique chemical reactivity or biological activity.

Conclusion

Thiomorpholine, 4-(4-(4,5-dimethoxy-3,6-dioxo-2-methyl-1,4-cyclohexadien-1-yl)-1-oxo-4-phenylbutyl)- is a complex and potentially valuable compound with applications in various fields

Properties

CAS No.

111885-17-7

Molecular Formula

C23H27NO5S

Molecular Weight

429.5 g/mol

IUPAC Name

2,3-dimethoxy-5-methyl-6-(4-oxo-1-phenyl-4-thiomorpholin-4-ylbutyl)cyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C23H27NO5S/c1-15-19(21(27)23(29-3)22(28-2)20(15)26)17(16-7-5-4-6-8-16)9-10-18(25)24-11-13-30-14-12-24/h4-8,17H,9-14H2,1-3H3

InChI Key

IZTSBBOZJVITSZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C(=C(C1=O)OC)OC)C(CCC(=O)N2CCSCC2)C3=CC=CC=C3

Origin of Product

United States

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